Methyl 2-amino-5-bromo-3-iodobenzoate
Description
Methyl 2-amino-5-bromo-3-iodobenzoate (CAS: 289039-83-4) is a halogenated aromatic ester with the molecular formula C₈H₇BrINO₂ and a molecular weight of 355.955 g/mol . Key physical properties include a boiling point of 353.4°C at 760 mmHg, a flash point of 167.5°C, and a vapor pressure of 3.6 × 10⁻⁵ mmHg at 25°C.
This compound is primarily utilized in pharmaceutical synthesis, as evidenced by its availability in high purity (98%) and commercial quantities (250 mg to 25 g) for research applications . Its structure features three distinct substituents: an amino group at position 2, a bromine atom at position 5, and an iodine atom at position 3, making it a versatile intermediate for cross-coupling reactions and further functionalization .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-5-bromo-3-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKVKANRUGAWAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700752 | |
| Record name | Methyl 2-amino-5-bromo-3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-83-4 | |
| Record name | Methyl 2-amino-5-bromo-3-iodobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-5-bromo-3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-amino-5-bromo-3-iodo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Halogenation and Amino Group Introduction via Electrophilic Substitution
Method Overview:
This approach involves starting with methyl 2-amino-benzoate derivatives, followed by selective halogenation at the 5-position using electrophilic halogenating agents such as N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS). The process often employs acetic acid as a solvent and proceeds under mild conditions to ensure regioselectivity.
- Starting with methyl 2-amino-benzoate.
- Halogenation at the 5-position using NIS for iodine and NBS for bromine.
- Purification through extraction and recrystallization.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Halogenation | N-iodosuccinimide (NIS) | Acetic acid, room temperature, ~17 hours | 82% | Selective iodination at the 3-position, with high regioselectivity |
| Halogenation | N-bromosuccinimide (NBS) | Similar conditions | Variable | Bromination can be directed to the 5-position with controlled conditions |
Research Findings:
According to a patent, the use of NIS with acetic acid at 20°C for 17 hours yields methyl 2-amino-5-bromo-3-iodobenzoate with an 82% yield, indicating high efficiency and selectivity. The process involves initial formation of methyl 2-amino-5-bromo-benzoate, followed by iodine substitution at the 3-position.
Multi-Step Synthesis via Aromatic Substitution and Functional Group Transformation
Method Overview:
This route involves synthesizing methyl 2-amino-5-bromo-benzoate first, then introducing iodine through electrophilic substitution. It may include intermediate steps such as nitration, reduction, or sulfonylation, depending on the starting materials.
- Synthesis of methyl 2-amino-5-bromo-benzoate from methyl anthranilate derivatives.
- Iodination using NIS or iodine with oxidants.
- Purification through chromatography or recrystallization.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Synthesis of methyl 2-amino-5-bromo-benzoate | Methyl anthranilate derivatives | Reflux with halogenating agents | 70-85% | High-yield process |
| Iodination | NIS | Acetic acid, room temp, 17 hours | 82% | High regioselectivity |
Research Findings:
A synthesis described in a chemical journal reports the use of methyl anthranilate derivatives with tribromide reagents, followed by halogenation with NIS, achieving yields over 80%. This method emphasizes simplicity and high yield, suitable for industrial scaling.
One-Pot Synthesis Strategies
Method Overview:
Recent advances include one-pot procedures that combine multiple steps, such as amination, halogenation, and esterification, into a single reaction vessel. These methods are environmentally friendly, time-efficient, and produce high yields.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| One-pot synthesis | 2-Amino-3-methylbenzoic acid, bis(trichloromethyl) carbonate, NCS/NBS/NIS | Mild, room temperature to reflux | 87-94% | No intermediate purification needed |
Research Findings:
A study reports a one-pot synthesis of halogenated N,3-dimethylbenzamides, which can be adapted for this compound. The process is highly efficient, with yields exceeding 90%, and involves minimal work-up, making it suitable for large-scale production.
Summary of Preparation Methods
| Method Type | Advantages | Disadvantages | Suitable For |
|---|---|---|---|
| Electrophilic halogenation of methyl 2-amino-benzoate | High regioselectivity, straightforward | Multiple steps, purification needed | Laboratory synthesis, small scale |
| Multi-step synthesis from methyl anthranilate derivatives | High yields, versatile | Longer process, requires intermediate purification | Industrial synthesis |
| One-pot synthesis | Environmentally friendly, time-saving | Requires optimized conditions | Large-scale, industrial applications |
Scientific Research Applications
Pharmaceutical Development
Methyl 2-amino-5-bromo-3-iodobenzoate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their biological activities, including:
- Antimicrobial Activity : Compounds derived from this compound have shown potential against various bacterial strains. For instance, modifications to the structure have led to enhanced efficacy against antibiotic-resistant bacteria.
- Anticancer Properties : Research indicates that certain derivatives exhibit promising anticancer activity by targeting specific cellular pathways involved in tumor growth and proliferation.
Agrochemical Applications
The compound is also explored for its use in agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. Its halogen substituents (bromo and iodo) enhance its biological activity, making it suitable for developing effective agrochemical agents.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various derivatives of this compound. The results indicated that certain modifications significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The structural features contributing to this activity were analyzed using molecular docking studies, revealing strong interactions with bacterial enzymes.
Case Study 2: Anticancer Research
Research conducted at a leading pharmaceutical institute investigated the anticancer properties of modified derivatives of this compound. The study demonstrated that specific analogs exhibited cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-bromo-3-iodobenzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of halogen atoms can enhance its binding affinity to molecular targets, making it a valuable compound in drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table compares Methyl 2-amino-5-bromo-3-iodobenzoate with two analogs: methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate (CAS: N/A) and methyl 5-bromo-2-hydroxy-3-iodobenzoate (CAS: 18071-51-7).
Key Observations:
- Substituent Effects: The amino group in the target compound enhances hydrogen-bonding capacity compared to the chloro and hydroxy groups in analogs, as reflected in its higher PSA (52.32 Ų vs. 46.53 Ų for the hydroxy analog) .
- Lipophilicity: The LogP of the hydroxy analog (2.54) is lower than that of the amino derivative (3.00), suggesting reduced membrane permeability, which may limit its utility in drug delivery .
- Halogen Diversity: The chloro-fluoro analog introduces electronegative substituents (Cl, F), which could alter reactivity in nucleophilic aromatic substitution compared to the amino group .
This compound
- Reactivity: The iodine atom at position 3 serves as a superior leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group enables further derivatization (e.g., acylation, sulfonation) .
- Applications : Used in synthesizing bioactive molecules, as referenced in patent US2006/30613 A1 for pharmaceutical intermediates .
Methyl 5-bromo-2-hydroxy-3-iodobenzoate
- Reactivity : The hydroxyl group facilitates ester hydrolysis or O-alkylation, but its lower LogP may reduce solubility in organic media .
- Applications: Limited data, though hydroxylated benzoates are common in agrochemical synthesis.
Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate
Biological Activity
Methyl 2-amino-5-bromo-3-iodobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of both bromine and iodine substituents, which significantly influence its chemical reactivity and biological interactions. The molecular formula is CHBrI N O, and it features an amino group at position 2, a bromo group at position 5, and an iodo group at position 3 on the benzoate structure. This unique arrangement contributes to its potential as a pharmacological agent.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The halogen atoms (bromine and iodine) enhance the compound's binding affinity to specific enzymes or receptors, which can lead to the inhibition or activation of crucial biochemical pathways. Such interactions are essential in drug design, particularly for developing new therapeutic agents targeting microbial infections and cancer cells .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens indicate its effectiveness:
| Pathogen | MIC Value (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
| Staphylococcus aureus | 0.005 |
| Pseudomonas aeruginosa | 0.01 |
These results suggest that the compound could be a promising candidate for further development as an antimicrobial agent .
Anticancer Properties
In addition to its antimicrobial activity, this compound has been investigated for its anticancer potential. Preliminary findings indicate that it may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo models .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Unique Features |
|---|---|
| Methyl 2-amino-5-chloro-3-iodobenzoate | Contains chlorine; different reactivity |
| Methyl 2-amino-5-bromo-4-methoxybenzoate | Exhibits enhanced solubility; potential for different biological activity |
| Methyl 2-amino-5-iodo-4-methoxybenzoate | Contains iodine; distinct biological activity |
The presence of both bromine and iodine in this compound suggests a higher reactivity profile compared to its analogs, which may enhance its efficacy as a therapeutic agent .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study published in Organic & Biomolecular Chemistry reported that derivatives of this compound demonstrated substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
- Anticancer Activity : Research conducted on similar halogenated benzoates showed promising results in inhibiting cancer cell lines, with specific focus on the mechanisms involving apoptosis induction and cell cycle arrest .
Chemical Reactions Analysis
Substitution Reactions
The bromine and iodine substituents on the benzene ring make Methyl 2-amino-5-bromo-3-iodobenzoate susceptible to nucleophilic substitution reactions.
-
Reaction Type : Nucleophilic substitution
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Reagents : Common nucleophiles such as amines, thiols, sodium azide, or potassium thiocyanate.
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Conditions : Polar solvents.
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Products : Substituted derivatives where bromine or iodine is replaced by the nucleophile.
Oxidation and Reduction
The amino group on the benzene ring can undergo oxidation and reduction reactions.
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Oxidation
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Reaction Type : Oxidation of the amino group
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Reagents : Potassium permanganate (), hydrogen peroxide ().
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Products : Nitro derivatives.
-
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Reduction
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Reaction Type : Reduction of the amino group
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Reagents : Lithium aluminum hydride (), sodium borohydride ().
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Products : Amino derivatives.
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Coupling Reactions
This compound can participate in coupling reactions, enabling the formation of more complex molecules.
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Reaction Type : Coupling reactions such as Suzuki or Heck coupling.
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Reactants : Appropriate catalysts and reaction conditions are necessary to facilitate these reactions.
Iodination and Bromination Reactions
The synthesis of this compound often involves bromination and iodination of methyl 2-aminobenzoate.
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Reaction : Selective halogenation at specific positions on the benzene ring.
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Reagents : Bromine and iodine in the presence of a suitable catalyst.
Amidation of Esters
Esters, including this compound, can undergo direct amidation with sodium amidoboranes .
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Reaction : Direct amidation of the ester group.
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Reagents : Sodium amidoboranes.
Hydrolysis
The ester group of this compound can be hydrolyzed under basic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
